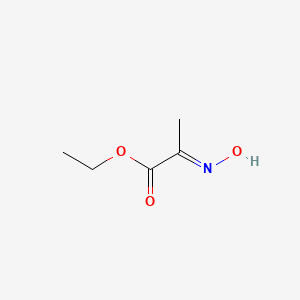
ethyl (2E)-2-(hydroxyimino)propanoate
Descripción general
Descripción
Ethyl propanoate is an ester. Esters are organic compounds made by replacing the hydrogen of an acid by an alkyl or other organic group . They are often found in fats and oils and are commonly used in fragrances and flavors due to their pleasant odors .
Synthesis Analysis
Esters can be synthesized through a process known as esterification. This involves reacting a carboxylic acid with an alcohol in the presence of a strong acid . For example, ethyl propanoate can be synthesized from propanoic acid and ethanol .Molecular Structure Analysis
The molecular structure of an ester involves a carbonyl group (C=O) and an ether group (R-O-R’) . The exact structure would depend on the specific components of the ester .Chemical Reactions Analysis
Esters can undergo a number of reactions. One of the most common is hydrolysis, which is the breakdown of the ester in the presence of water or a base to form a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis
The physical and chemical properties of esters can vary widely depending on their structure. They are often characterized by pleasant smells and are commonly used in fragrances and flavors .Aplicaciones Científicas De Investigación
Bio-Renewable Agrochemical Solvent : Ethyl lactate, also known as ethyl 2-hydroxy-propanoate, is a bio-renewable agrochemical solvent suitable for food applications. It is permitted by the U.S. Food and Drug Administration as a pharmaceutical and food additive. Research demonstrates its effectiveness in pressurized liquid extraction (PLE) for removing caffeine from green tea leaves and green coffee beans, achieving high recovery rates and minimizing the co-extraction of other compounds like catechins (Bermejo et al., 2015).
Advancements in Acylation Chemistry : Oxyma-derived reagents, including ethyl 2-cyano-2-(hydroxyimino)acetate, have been key in recent advances in acylation chemistry. This includes peptide, amide, and ester bond formation. The unique applications of Oxyma derivatives in comparison to other standards in the field highlight their significance in acylation methodologies (Subirós‐Funosas et al., 2014).
In Peptide Chemistry : Ethyl 2-cyano-2-(hydroxyimino)acetate, known as Oxyma, plays a crucial role in peptide chemistry. It serves as a pH modulatory agent that helps in the prevention of certain base-driven side reactions. Its compatibility with different additives and its ability to reduce the formation of aspartimide/piperidide and overcoupling in peptide synthesis have been highlighted (Subirós‐Funosas, El‐Faham & Albericio, 2012).
As an Additive in Peptide Bond Formation : Oxyma shows remarkable efficiency and inhibition of racemization in peptide bond formation. It has been tested as an additive in the carbodiimide approach for peptide bond formation, with superior performance compared to other additives like HOBt and HOAt, especially in demanding peptide models (Subirós‐Funosas et al., 2009).
In Pyrrole Derivative Synthesis : Ethyl 3-bromo-2-(hydroxyimino)propanoate has been used in the synthesis of pyrrole derivatives. It reacts with enamines to produce dihydro-1,2-oxazines, which can be converted into pyrroles via reductive deoxygenation. This showcases its utility in organic synthesis and the formation of complex organic compounds (Nakanishi et al., 1990).
- 2,3-e][1,4]oxazine-5a(6H)-carboxylate. This showcases its utility in the construction of complex heterocyclic systems used in drug modification and development of novel materials with important physical properties (Konstantinova et al., 2020).
In Herbicide Synthesis : It is involved in the synthesis of herbicides, such as ethyl 2-[4-(3-fluoro-2-quinoxalinyloxy)phenoxy]propanoate. This demonstrates its role in the development of agrochemicals, highlighting its versatility in various chemical synthesis processes (Makino & Yoshioka, 1987).
In Catalysis : Ethyl propanoate, a related compound, has been utilized in catalytic processes for the production of methyl propanoate, demonstrating its application in industrial chemical processes and the production of chemicals via catalytic routes (Clegg et al., 1999).
In Enzyme-Catalyzed Synthesis : Ethyl 3-hydroxy-3-(10-alkyl-10H-phenothiazin-3-yl)propanoate has been used in enzymatic procedures for the synthesis of highly enantiomerically enriched 3-heteroaryl-3-hydroxypropanoic acids, showcasing its application in chiral chemistry and enzyme-catalyzed reactions (Brem et al., 2010).
In Solubility Studies : The solubility of ethyl-(2-hydroxyethyl)-dimethylammonium bromide, a related compound, has been studied in various alcohols. This research contributes to understanding the solubility behavior of similar compounds in different solvents, which is crucial in various industrial and pharmaceutical processes (Domańska & Bogel-Łukasik, 2005).
Safety And Hazards
Propiedades
IUPAC Name |
ethyl (2E)-2-hydroxyiminopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c1-3-9-5(7)4(2)6-8/h8H,3H2,1-2H3/b6-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBDPHKMAMMTFW-GQCTYLIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=N/O)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20430643 | |
| Record name | Ethyl (2E)-2-(hydroxyimino)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20430643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl (2E)-2-(hydroxyimino)propanoate | |
CAS RN |
20591-87-1 | |
| Record name | NSC176150 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176150 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl (2E)-2-(hydroxyimino)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20430643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHYL 2-HYDROXYIMINOPROPIONATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol](/img/structure/B1609595.png)


![1,2-Ethanediamine, N-[2-(4-pyridinyl)ethyl]-](/img/structure/B1609600.png)




![5-(dimethylamino)-N-[(3S)-1-hydroxy-2,2,5,5-tetramethylpyrrolidin-3-yl]naphthalene-1-sulfonamide](/img/structure/B1609606.png)
![[4-(2-Morpholin-4-ylethoxy)phenyl]methanol](/img/structure/B1609608.png)
